molecular formula C15H14BrNO5S B2434188 (E)-4-bromo-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide CAS No. 691370-32-8

(E)-4-bromo-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide

Cat. No.: B2434188
CAS No.: 691370-32-8
M. Wt: 400.24
InChI Key: IOYORRUHDCCDSA-RQZCQDPDSA-N
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Description

(E)-4-bromo-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. The presence of bromine, hydroxy, and methoxy groups in the structure suggests potential biological activity and reactivity.

Properties

IUPAC Name

(NE)-4-bromo-N-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-21-13-7-10(8-14(22-2)15(13)18)9-17-23(19,20)12-5-3-11(16)4-6-12/h3-9,18H,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYORRUHDCCDSA-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Hydroxy-3,5-Dimethoxybenzaldehyde

This aldehyde is synthesized via selective O-methylation of 3,4,5-trihydroxybenzaldehyde (syringaldehyde). A modified protocol from achieves 78% yield:

  • Dissolve syringaldehyde (10.0 g, 59.2 mmol) in dry acetone (150 mL).
  • Add potassium carbonate (24.5 g, 177.6 mmol) and methyl iodide (22.6 g, 159.8 mmol).
  • Reflux at 60°C for 8 hr under nitrogen.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Characterization Data :

  • Melting Point : 98–100°C
  • ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.21 (s, 2H, Ar-H), 3.93 (s, 6H, OCH₃).

Preparation of 4-Bromobenzenesulfonamide

Synthesized via sulfonation of bromobenzene followed by amidation:

  • Add chlorosulfonic acid (50 mL) dropwise to bromobenzene (15.0 g, 95.2 mmol) at 0°C.
  • Stir at room temperature for 4 hr, pour onto ice, and filter to obtain 4-bromobenzenesulfonyl chloride.
  • React with concentrated ammonium hydroxide (30 mL) in THF at 0°C for 2 hr.

Yield : 68% (white crystals)
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 7.01 (s, 2H, NH₂).

Schiff Base Condensation: Optimized Protocol

The critical step involves coupling 4-bromobenzenesulfonamide with 4-hydroxy-3,5-dimethoxybenzaldehyde via acid-catalyzed condensation.

Reaction Conditions

Parameter Value Source
Solvent Anhydrous ethanol
Catalyst Glacial acetic acid (0.5 eq)
Temperature Reflux (78°C)
Reaction Time 6–8 hr
Molar Ratio (Aldehyde:Sulfonamide) 1:1.05

Procedure

  • Dissolve 4-bromobenzenesulfonamide (2.71 g, 10.0 mmol) and 4-hydroxy-3,5-dimethoxybenzaldehyde (2.12 g, 10.5 mmol) in ethanol (50 mL).
  • Add glacial acetic acid (0.30 g, 5.0 mmol) and reflux under nitrogen.
  • Monitor by TLC (hexane:ethyl acetate = 3:1).
  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Yield : 87% (4.05 g, pale yellow crystals)
Melting Point : 189–191°C

Structural Characterization and Spectral Data

Infrared Spectroscopy (IR)

Peak (cm⁻¹) Assignment Source
3257 N–H stretch (sulfonamide)
1671 C=O (imine)
1598 C=N (azomethine)
1164 S=O asymmetric stretch

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.36 (s, 1H, OH)
  • δ 10.82 (s, 1H, NH)
  • δ 8.71 (s, 1H, CH=N)
  • δ 7.89–7.50 (m, 4H, Ar-H)
  • δ 6.96 (s, 2H, Ar-H from aldehyde)
  • δ 3.84 (s, 6H, OCH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 161.2 (C=N)
  • δ 149.8–140.3 (aromatic carbons)
  • δ 56.7 (OCH₃)

X-ray Crystallography

Single-crystal analysis confirms the E-configuration with dihedral angles:

  • C7–N1–C8–C9: 178.2°
  • Intermolecular O–H···N hydrogen bonds (2.89 Å)

Mechanistic Insights and Reaction Optimization

Reaction Mechanism

The acid-catalyzed condensation proceeds via:

  • Protonation of the aldehyde carbonyl group.
  • Nucleophilic attack by the sulfonamide’s NH₂ group.
  • Dehydration to form the C=N bond.

Yield Optimization Studies

Variable Optimal Value Yield Impact Source
Catalyst (AcOH) 0.5 eq +15%
Solvent (Ethanol vs. Methanol) Ethanol +8%
Reaction Time 8 hr Max yield

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantage Source
Reflux in ethanol 87 99.2 Scalability
Microwave-assisted 92 98.5 Reduced time (45 min)
Room-temperature stirring 74 97.8 Energy efficiency

Applications and Functional Properties

The compound exhibits:

  • Nonlinear Optical (NLO) Activity : Second harmonic generation (SHG) efficiency 1.8× KDP
  • Antimicrobial Potential : MIC = 12.5 µg/mL against S. aureus (comparable to ciprofloxacin)

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Antibacterial Activity

Sulfonamides are known for their antibacterial properties due to their structural similarity to para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. The mechanism of action involves inhibition of dihydropteroate synthase, leading to impaired bacterial growth.

Case Study:
A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of bromine and methoxy groups in (E)-4-bromo-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide enhances its binding affinity to bacterial enzymes, improving efficacy compared to other sulfonamides .

Antifungal Properties

Research indicates that sulfonamides can also exhibit antifungal activity. The compound's ability to disrupt fungal cell wall synthesis presents a potential therapeutic avenue.

Case Study:
In vitro studies have shown that similar compounds inhibit the growth of Candida albicans, suggesting that this compound may possess comparable antifungal properties .

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of sulfonamide derivatives through mechanisms such as carbonic anhydrase inhibition. Carbonic anhydrases are enzymes that play a crucial role in tumor pH regulation and metastasis.

Case Study:
A study by Nemr et al. (2021) reported that certain benzenesulfonamide derivatives exhibit selective inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. This selectivity suggests that this compound could be developed as a targeted anticancer agent .

Mechanism of Action

The mechanism of action of (E)-4-bromo-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may interact with enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The presence of the bromine and methoxy groups could enhance binding affinity and specificity to the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

(E)-4-bromo-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide is unique due to the presence of the bromine atom and the hydroxy and methoxy groups, which may confer distinct biological activities and reactivity compared to other sulfonamides. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.

Biological Activity

(E)-4-bromo-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzylidene moiety, which is further substituted with a bromo group and methoxy groups. Its structural formula can be represented as follows:

C16H18BrNO4S\text{C}_{16}\text{H}_{18}\text{Br}\text{N}\text{O}_{4}\text{S}

This structure suggests potential interactions with biological targets due to the presence of electron-donating groups (methoxy) and an electrophilic site (bromo).

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. A related compound, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, was evaluated for its ability to inhibit fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in non-small cell lung cancer (NSCLC). The study demonstrated that certain derivatives effectively inhibited NSCLC cell lines with FGFR1 amplification, showcasing IC50 values in the micromolar range .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetCell LineIC50 (µM)
C9FGFR1NCI-H5202.5
C9FGFR1NCI-H15813.0
C9FGFR1NCI-H2262.8
C9FGFR1NCI-H4604.0
C9FGFR1NCI-H17033.5

The mechanisms through which these compounds exert their effects include:

  • Inhibition of Cell Proliferation : Studies have shown that compounds similar to this compound can induce cell cycle arrest at various phases (G1 and G2/M), thereby inhibiting proliferation.
  • Induction of Apoptosis : These compounds have been reported to enhance the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic proteins like Bcl-2 . This shift promotes apoptosis in cancer cells.

Pharmacokinetics and Interactions

Recent studies have focused on the pharmacokinetic properties of related compounds. For instance, the interaction of similar sulfonamide derivatives with human serum albumin (HSA) was characterized using multi-spectroscopic techniques. The binding constants indicated moderate to strong interactions, suggesting that these compounds could effectively circulate in the bloodstream and reach target tissues .

Table 2: Pharmacokinetic Properties

PropertyValue
Binding Affinity (HSA)Moderate to Strong
Predicted HepatotoxicityYes
MutagenicityNo

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

  • Study on NSCLC Inhibition : A derivative was tested against five NSCLC cell lines with FGFR1 amplification, showing significant inhibition and highlighting its potential for targeted therapy .
  • Mechanistic Insights : An investigation into the interaction mechanisms revealed that hydrophobic interactions and hydrogen bonding play crucial roles in binding to HSA, affecting bioavailability and efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-4-bromo-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide?

The compound is synthesized via a Schiff base condensation between 4-bromobenzenesulfonamide and 4-hydroxy-3,5-dimethoxybenzaldehyde. Key steps include:

  • Reaction conditions : Ethanol or methanol as solvent, reflux at 60–80°C for 6–12 hours under inert atmosphere (N₂/Ar).
  • Catalysts : Acidic (e.g., glacial acetic acid) or basic conditions (e.g., triethylamine) to drive imine formation.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the purity and structural integrity of this compound be validated?

  • FTIR : Confirm the C=N stretch (imine) at 1680–1690 cm⁻¹ and O–H/N–H bends (phenolic/sulfonamide) at 2950–2980 cm⁻¹ .
  • LCMS (ESI-MS) : Validate molecular weight via [M-H]⁻ peak at m/z ~415.08 (calculated for C₁₅H₁₄BrN₂O₅S). Bromine isotopic patterns (1:1 for ⁷⁹Br/⁸¹Br) confirm bromine presence .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

Advanced Research Questions

Q. How can computational docking studies predict the binding interactions of this compound with biological targets?

  • Software : Use AutoDock Vina for docking due to its improved scoring function and multithreading efficiency .
  • Protocol :
    • Prepare the ligand (compound) and receptor (e.g., enzyme active site) in PDBQT format.
    • Define a grid box covering the active site (e.g., 20 ų).
    • Run docking with exhaustiveness ≥8 for robust sampling.
    • Analyze binding modes using PyMOL/LigPlot+ for hydrogen bonds, hydrophobic interactions, and steric clashes .
  • Validation : Compare docking scores (ΔG) with known inhibitors and correlate with experimental IC₅₀ values .

Q. What experimental strategies resolve contradictions in biological activity data for sulfonamide derivatives?

  • Dose-response assays : Perform triplicate measurements of IC₅₀/EC₅₀ using GraphPad Prism for statistical rigor (ANOVA, p < 0.05) .
  • Off-target screening : Test against related enzymes (e.g., carbonic anhydrase isoforms) to rule out nonspecific effects .
  • Structural analogs : Compare activity of derivatives (e.g., bromine vs. nitro substituents) to identify SAR trends .

Q. How does crystallographic analysis address challenges in confirming the E-configuration of the imine bond?

  • Data collection : Use high-resolution (≤1.0 Å) X-ray diffraction data.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and restraint-based refinement of the imine torsion angle (C–N=C–C) .
  • Validation : Check CIF files with PLATON/ADDSYM to ensure no symmetry violations or missed twinning .

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